![molecular formula C23H23N3O3 B2477518 2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 2034395-35-0](/img/structure/B2477518.png)
2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
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Description
The compound contains several functional groups including a biphenyl group, an ether group, a cyclopropyl group, a pyrimidinone group, and an acetamide group . Each of these groups contributes to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The biphenyl group would contribute to the rigidity of the molecule, while the ether, cyclopropyl, and acetamide groups would add to its polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ether, cyclopropyl, and acetamide groups would likely make this compound soluble in polar solvents .Future Directions
properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-22(24-12-13-26-16-25-21(14-23(26)28)19-6-7-19)15-29-20-10-8-18(9-11-20)17-4-2-1-3-5-17/h1-5,8-11,14,16,19H,6-7,12-13,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVHFOKTKYSTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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